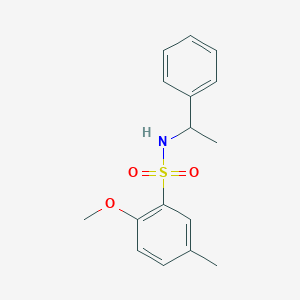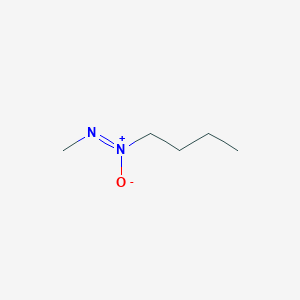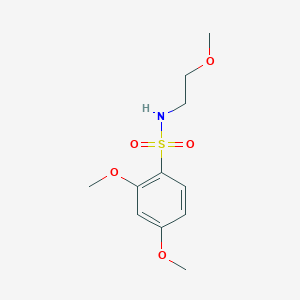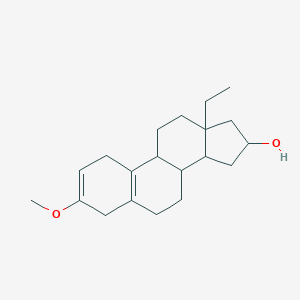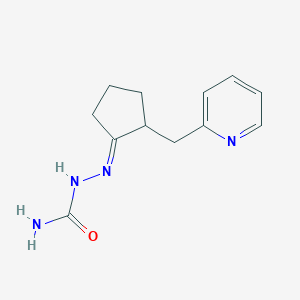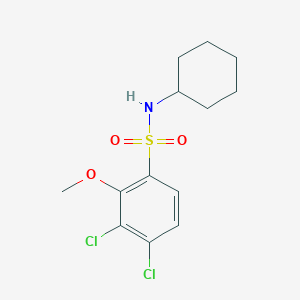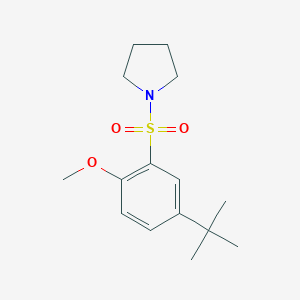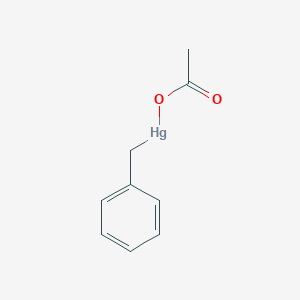
Carboxyl radical
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboxyl radical is a highly reactive molecule that is generated by various chemical and biological processes. It is an important intermediate in many organic reactions and plays a crucial role in the formation of various compounds. The carboxyl radical has been extensively studied in the field of chemistry and biochemistry due to its unique reactivity and potential applications.
Applications De Recherche Scientifique
1. Electron Spin Resonance (ESR) Studies
The carboxyl radical has been studied using ESR in irradiated single crystals of maleic acid, providing evidence for the radical as a reaction intermediate in organic solution chemistry. This study contributes to the understanding of radical formation and fragmentation in irradiated carboxylic acids (Eda & Iwasaki, 1971).
2. Kolbe Electrolysis in Organic Synthesis
Carboxylic acids can be converted to radicals through anodic oxidation in Kolbe-electrolysis. This method is valuable for the preparation of various organic compounds, including pheromones and rare fatty acids, showcasing the utility of carboxyl radicals in synthetic chemistry (Schäfer, 1990).
3. Biomedical Applications with Nitroxides
Stable free radicals, such as carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, are used in biophysical and biomedical research for molecular probing and imaging. These radicals demonstrate high stability in biological systems and are prepared from commercially available reagents (Dobrynin et al., 2021).
4. Visible-Light Photoredox Catalysis
Carboxylic acids serve as acyl radical precursors via visible-light photoredox catalysis, offering a redox-neutral approach to synthesize heterocyclic compounds. This method bypasses the need for UV irradiation or high-temperature conditions (Bergonzini, Cassani, & Wallentin, 2015).
5. Carboxyl Radical in Giese Reactions
Recent advancements in using carboxylic acids as radical precursors for carbon-carbon bond formation via Giese reactions are noteworthy. This process emphasizes the importance of carboxyl radicals in the synthesis of diverse organic compounds (Kitcatt, Nicolle, & Lee, 2022).
6. Radical Carboxylations in Organic Chemistry
Radical carboxylation methods using carbon monoxide have been developed, converting alkyl iodides and saturated alcohols into valuable organic products. These methods underscore the versatility of carboxyl radicals in synthetic organic chemistry (Ryu, 2001).
7. Traceless Activation in Conjugate Additions
Carboxylic acids have been directly applied as a traceless activation group for radical Michael additions. This technology showcases the utility of carboxyl radicals in creating Michael donors without the need for organometallic activation (Chu, Ohta, Zuo, & MacMillan, 2014).
8. Mechanistic Insights in the Belousov-Zhabotinsky Reaction
The Belousov-Zhabotinsky reaction with oxalic acid substrate involves carboxyl radicals as key intermediates. Understanding these radical reactions aids in modeling oscillatory systems in chemical kinetics (Wittmann & Noszticzius, 2010).
9. Decarboxylative Cross-Coupling in Medicinal Chemistry
Carboxylic acids are used in decarboxylative cross-coupling reactions to make C-C bonds, leveraging the power of radicals. This approach is significant in accelerating access to valuable chemical space in medicinal chemistry (Laudadio, Palkowitz, Ewing, & Baran, 2022).
10. Visible-Light-Induced Radical Decarboxylation
Visible-light-induced radical decarboxylation of carboxylic acids and derivatives provides a novel method for C-C and C-X bond creation. This approach demonstrates broad substrate range and excellent functional-group tolerance (Xuan, Zhang, & Xiao, 2015).
Propriétés
Numéro CAS |
14485-07-5 |
|---|---|
Nom du produit |
Carboxyl radical |
Formule moléculaire |
GaTe2- |
Poids moléculaire |
44.009 g/mol |
InChI |
InChI=1S/CHO2/c2-1-3/h(H,2,3)/p-1 |
Clé InChI |
ORTFAQDWJHRMNX-UHFFFAOYSA-M |
SMILES |
[C](=O)[O-] |
SMILES canonique |
[C](=O)[O-] |
Synonymes |
carbon dioxide ion carboxyl radical COO- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-Adamantyloxy)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B224873.png)
